![molecular formula C21H19NO3 B2809686 2-((E)-{[4-(benzyloxy)phenyl]imino}methyl)-6-methoxyphenol CAS No. 2157464-48-5](/img/structure/B2809686.png)
2-((E)-{[4-(benzyloxy)phenyl]imino}methyl)-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a type of Schiff base. Schiff bases are typically formed by the condensation of an amine with a carbonyl compound, and they have a general structure of R2C=NR’ . They are often used in organic synthesis and coordination chemistry .
Molecular Structure Analysis
The molecular structure of this compound likely includes a benzene ring due to the presence of the phenyl group. The benzyloxy group suggests an oxygen atom connected to the benzene ring, and the imino group indicates a carbon-nitrogen double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the methoxy and benzyloxy groups might influence its solubility and reactivity .Applications De Recherche Scientifique
Lignin Acidolysis
Research on lignin model compounds, including those related to 2-((E)-{[4-(benzyloxy)phenyl]imino}methyl)-6-methoxyphenol, demonstrates significant insights into the acidolysis of lignin, a major component of plant biomass. The study of dimeric non-phenolic β-O-4-type lignin model compounds in aqueous dioxane with acid revealed diverse reaction mechanisms, highlighting the importance of the γ-hydroxymethyl group and the presence of a hydride transfer mechanism in the acidolysis process. This research is critical for understanding lignin degradation and utilization, potentially aiding in the development of sustainable biofuels and bioproducts (Yokoyama, 2015).
Synthetic Phenolic Antioxidants (SPAs)
SPAs, including compounds structurally similar to this compound, are extensively used in industrial and commercial products to extend shelf life by retarding oxidative reactions. These compounds have been detected in various environmental matrices, raising concerns about their potential health impacts. Studies suggest that some SPAs may exhibit toxic effects such as hepatic toxicity, endocrine disruption, and carcinogenicity. This underscores the need for future research to develop SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Antioxidative Additives
Research on the synthesis and properties of derivatives of phloroglucinol and methylviologen, including those with functionalities akin to this compound, focuses on creating new organic compounds with pronounced antioxidant activity. These compounds can act as metal deactivators, forming stable complexes with metal ions, which is crucial for protecting oils and other materials from oxidative damage. This highlights the potential application of such compounds in developing new antioxidant additives for various industries (Alexanyan et al., 2019).
Chemosensors
4-Methyl-2,6-diformylphenol (DFP) based compounds, related to the structural framework of this compound, serve as important fluorophoric platforms for developing chemosensors. These chemosensors can detect a wide range of analytes with high selectivity and sensitivity, including metal ions, anions, and neutral molecules. This opens up possibilities for using similar compounds in environmental monitoring, healthcare diagnostics, and chemical research to develop novel, sensitive detection methods for various analytes (Roy, 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-methoxy-6-[(4-phenylmethoxyphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-24-20-9-5-8-17(21(20)23)14-22-18-10-12-19(13-11-18)25-15-16-6-3-2-4-7-16/h2-14,23H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWHACHHSHPYTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
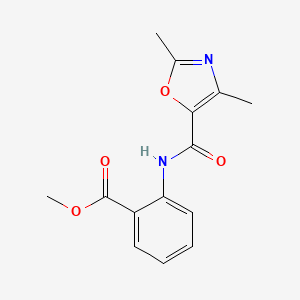

![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2809609.png)
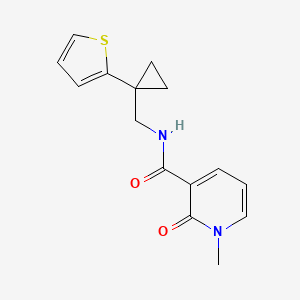
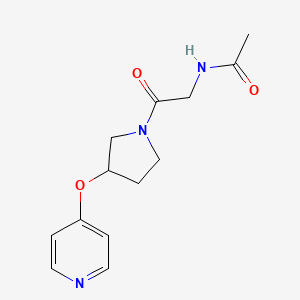
![N-Cyclohexyl-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2809614.png)
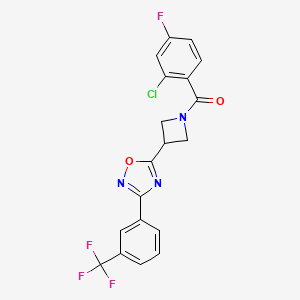


![N-(3-chlorophenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2809619.png)
![3-(dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2809621.png)
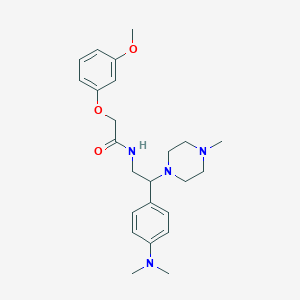
![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2809623.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2809626.png)
